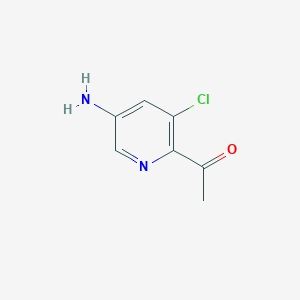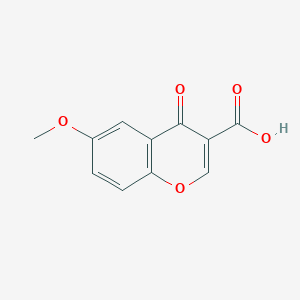
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol is a compound that features an imidazole ring, a cyclohexane ring, and an amino alcohol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol typically involves the reaction of imidazole derivatives with cyclohexanone derivatives under specific conditions. One common method involves the use of a reductive amination reaction, where an imidazole derivative is reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted amino alcohols.
Applications De Recherche Scientifique
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The amino alcohol group can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol: Similar structure but with a methyl group on the imidazole ring.
1-(1H-imidazol-2-yl)ethanol: Contains an imidazole ring and an ethanol group.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Features a nitro group and an acetic acid moiety.
Uniqueness
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol is unique due to the presence of both an imidazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c14-9-4-2-1-3-8(9)13-7-10-11-5-6-12-10/h5-6,8-9,13-14H,1-4,7H2,(H,11,12) |
Clé InChI |
BKHCQXYFAGJHEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NCC2=NC=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)











![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
